molecular formula C37H50BN3O7 B1640171 Z-D-PHE-PRO-METHOXYPROPYLBOROGLYCINEPINANEDIOL ESTER

Z-D-PHE-PRO-METHOXYPROPYLBOROGLYCINEPINANEDIOL ESTER

Cat. No.: B1640171
M. Wt: 659.6 g/mol
InChI Key: OPOYAWWWOKBVEB-YNEJRVCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-PHE-PRO-METHOXYPROPYLBOROGLYCINEPINANEDIOL ESTER is a useful research compound. Its molecular formula is C37H50BN3O7 and its molecular weight is 659.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H50BN3O7

Molecular Weight

659.6 g/mol

IUPAC Name

benzyl N-[(2R)-1-[(2S)-2-[[(1S)-4-methoxy-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C37H50BN3O7/c1-36(2)27-22-30(36)37(3)31(23-27)47-38(48-37)32(18-12-20-45-4)40-33(42)29-17-11-19-41(29)34(43)28(21-25-13-7-5-8-14-25)39-35(44)46-24-26-15-9-6-10-16-26/h5-10,13-16,27-32H,11-12,17-24H2,1-4H3,(H,39,44)(H,40,42)/t27-,28+,29-,30-,31+,32+,37-/m0/s1

InChI Key

OPOYAWWWOKBVEB-YNEJRVCASA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CCCOC)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6

SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCOC)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCOC)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6

sequence

FP

Origin of Product

United States

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